molecular formula C10H10FNO4 B13565109 2-(4-Fluoro-3-nitrophenyl)butanoic acid CAS No. 1823842-83-6

2-(4-Fluoro-3-nitrophenyl)butanoic acid

Cat. No.: B13565109
CAS No.: 1823842-83-6
M. Wt: 227.19 g/mol
InChI Key: WTWXSNVQYNSYED-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)butanoic acid is a fluorinated nitroaromatic carboxylic acid derivative. Its structure comprises a butanoic acid chain (four-carbon backbone) linked to a phenyl ring substituted with a fluorine atom at the para position and a nitro group (-NO₂) at the meta position. This combination of electron-withdrawing groups (fluoro and nitro) and the extended alkyl chain distinguishes it from shorter-chain analogs (e.g., acetic acid derivatives) and other substituted phenylbutanoic acids.

Properties

CAS No.

1823842-83-6

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

2-(4-fluoro-3-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H10FNO4/c1-2-7(10(13)14)6-3-4-8(11)9(5-6)12(15)16/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

WTWXSNVQYNSYED-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)butanoic acid typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The fluoro group can enhance the compound’s binding affinity to its targets, thereby modulating its activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Fluoro-3-nitrophenyl)butanoic acid with four analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound Not provided C₁₀H₁₀FNO₄ ~227.19* 4-F, 3-NO₂, butanoic acid chain Predicted higher hydrophobicity
(4-Fluoro-3-nitrophenyl)acetic acid 192508-36-4 C₈H₆FNO₄ 199.14 4-F, 3-NO₂, acetic acid chain Boiling point: 391.2±27.0°C
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid 1181635-62-0 C₁₂H₁₅FO₂ 210.24 4-F, 3-CH₃, branched butanoic acid Branched chain enhances steric hindrance
4-(3-Fluoro-4-methylphenyl)butanoic acid 837373-12-3 C₁₁H₁₃FO₂ 196.22 3-F, 4-CH₃, linear butanoic acid Lower polarity due to methyl group

*Estimated based on molecular formula.

Key Observations:
  • Chain Length and Hydrophobicity: The butanoic acid chain in the target compound increases its hydrophobicity compared to the acetic acid analog (C₈H₆FNO₄) . This may enhance membrane permeability in biological systems.
  • Substituent Effects: The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group, which contrasts with the electron-donating methyl (-CH₃) groups in analogs from Evidences 3 and 4. This difference likely alters electronic properties (e.g., acidity, resonance stabilization) and reactivity .
Herbicidal Activity

Compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are synthetic auxin herbicides classified under HRAC Group O . While the target compound shares the butanoic acid backbone, its nitro and fluoro substituents may confer distinct herbicidal mechanisms.

Acidity and Reactivity

The nitro group in the target compound enhances the acidity of the carboxylic acid group compared to methyl-substituted analogs. For example, the pKa of (4-Fluoro-3-nitrophenyl)acetic acid () is expected to be lower than that of 4-(3-Fluoro-4-methylphenyl)butanoic acid (), favoring ionization in physiological environments .

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